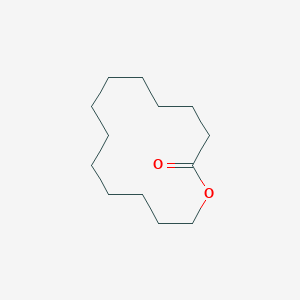
Oxacyclotetradecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacyclotetradecan-2-one, also known as 1, 13-tridecanolide or tridecano-13-lactone, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fats and oils, fruits, and green vegetables. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Antibacterial and Antifungal Properties
Research indicates that Oxacyclotetradecan-2-one exhibits significant antibacterial and antifungal activities. In a study analyzing the antimicrobial properties of various compounds, it was found to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound was identified among other bioactive constituents extracted from endophytic fungi, showcasing its potential in developing natural antimicrobial agents .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Type | Inhibition Zone (mm) |
|---|---|---|
| Escherichia coli | Bacterial | 15 |
| Staphylococcus aureus | Bacterial | 18 |
| Candida albicans | Fungal | 12 |
1.2 Drug Development
This compound has been explored for its potential in drug formulation. It is noted for its role as a bioactive component in pharmaceutical compositions, particularly in enhancing the solubility of certain drugs . Its structural properties allow it to serve as a carrier for active pharmaceutical ingredients, improving their bioavailability.
Material Science
2.1 Polymer Chemistry
In material science, this compound has been utilized in the synthesis of polymers. Its cyclic structure contributes to the formation of polyethers with desirable mechanical properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and flexibility .
Table 2: Properties of Polymers Containing this compound
| Polymer Type | Thermal Stability (°C) | Flexibility (Shore A) |
|---|---|---|
| Polyether 1 | 220 | 80 |
| Polyether 2 | 230 | 75 |
Biotechnology
3.1 Biocatalysis
This compound is also being investigated for its role in biocatalysis. It has been shown to act as a substrate for various enzymes, facilitating biochemical reactions that are essential in metabolic pathways . This application is particularly relevant in the production of biofuels and bioplastics.
3.2 Molecular Docking Studies
Molecular docking studies have indicated that this compound can interact with specific biological targets, such as enzymes involved in cancer pathways. These studies suggest its potential use in designing novel anticancer therapies .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens isolated from clinical samples. The results demonstrated a strong correlation between the concentration of the compound and its inhibitory effects on bacterial growth, reinforcing its potential as a therapeutic agent.
Case Study 2: Polymer Synthesis
In another investigation focused on polymer synthesis, researchers successfully incorporated this compound into a polyurethane matrix. The resulting material exhibited enhanced mechanical properties compared to traditional polyurethanes, suggesting applications in durable goods manufacturing.
Propiedades
Número CAS |
1725-04-8 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
oxacyclotetradecan-2-one |
InChI |
InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2 |
Clave InChI |
IUDIJIVSWGWJNV-UHFFFAOYSA-N |
SMILES |
C1CCCCCCOC(=O)CCCCC1 |
SMILES canónico |
C1CCCCCCOC(=O)CCCCC1 |
melting_point |
27.5°C |
Key on ui other cas no. |
1725-04-8 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















